Cas no 2327-99-3 (benzene, 1,2-propadienyl-)

benzene, 1,2-propadienyl- Chemical and Physical Properties
Names and Identifiers
-
- benzene, 1,2-propadienyl-
- propa-1,2-dienylbenzene
- 1,2-Propadiene, 1-phenyl-
- Benzene, propadienyl-
- Phenylallene
- Phenylpropadiene
- 1,2-Propadienylbenzene #
- 1,2-Propadien-1-ylbenzene
- AT27870
- InChI=1/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H
- WEHMXWJFCCNXHJ-UHFFFAOYSA-N
- C9H8
- Benzene, 1,2-propadien-1-yl-
- 2327-99-3
- DTXSID90945956
- AS-77049
- SY275326
- allenylbenzene
- propa-1,2-dien-1-ylbenzene
- propa-1,2-dienyl-benzene
- 1,2-Propadienylbenzene
- propadienylbenzene
-
- MDL: MFCD32670688
- Inchi: InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2
- InChI Key: WEHMXWJFCCNXHJ-UHFFFAOYSA-N
- SMILES: C=C=CC1=CC=CC=C1
Computed Properties
- Exact Mass: 116.06264
- Monoisotopic Mass: 116.062600255g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
benzene, 1,2-propadienyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR002NFC-1g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 1g |
$106.00 | 2025-02-10 | |
Aaron | AR002NFC-5g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 5g |
$429.00 | 2025-02-10 | |
eNovation Chemicals LLC | D768756-1g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 1g |
$165 | 2024-06-07 | |
eNovation Chemicals LLC | D768756-5g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 5g |
$505 | 2023-09-04 | |
A2B Chem LLC | AB22572-1g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 1g |
$98.00 | 2023-12-31 | |
eNovation Chemicals LLC | D768756-5g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 5g |
$485 | 2025-03-01 | |
A2B Chem LLC | AB22572-5g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 5g |
$377.00 | 2023-12-31 | |
eNovation Chemicals LLC | D768756-5g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 5g |
$485 | 2025-02-27 | |
eNovation Chemicals LLC | D768756-1g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 1g |
$165 | 2025-02-27 | |
eNovation Chemicals LLC | D768756-1g |
Benzene, 1,2-propadien-1-yl- |
2327-99-3 | 95% | 1g |
$165 | 2025-03-01 |
benzene, 1,2-propadienyl- Related Literature
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Alexander M. Mebel,Yuri Georgievskii,Ahren W. Jasper,Stephen J. Klippenstein Faraday Discuss. 2016 195 637
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S. Kitagaki,F. Inagaki,C. Mukai Chem. Soc. Rev. 2014 43 2956
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3. Palladium catalyzed intermolecular hydroamination of 1-substituted allenes: an atom-economical method for the synthesis of N-allylaminesJohn F. Beck,Danielle C. Samblanet,Joseph A. R. Schmidt RSC Adv. 2013 3 20708
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Amir Golan,Musahid Ahmed,Alexander M. Mebel,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2013 15 341
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Alexander N. Morozov,Alexander M. Mebel Phys. Chem. Chem. Phys. 2020 22 6868
Additional information on benzene, 1,2-propadienyl-
Comprehensive Overview of 1,2-Propadienylbenzene (CAS No. 2327-99-3)
1,2-Propadienylbenzene, also known by its CAS number 2327-99-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which consists of a benzene ring substituted with a 1,2-propadienyl group. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways and a subject of ongoing research.
The molecular formula of 1,2-Propadienylbenzene is C9H8, and its molecular weight is approximately 116.16 g/mol. The compound is typically a colorless liquid at room temperature and exhibits a characteristic aromatic odor. Its physical and chemical properties, such as boiling point, melting point, and solubility, are crucial for understanding its behavior in different environments and applications.
In terms of synthesis, 1,2-Propadienylbenzene can be prepared through several methods. One common approach involves the reaction of benzene with propargyl chloride in the presence of a strong base like sodium hydride. This reaction proceeds via an elimination mechanism to form the desired product. Another method involves the palladium-catalyzed coupling of benzene with propargyl bromide, which is particularly useful for large-scale production due to its efficiency and selectivity.
The reactivity of 1,2-Propadienylbenzene is influenced by the presence of the 1,2-propadienyl group, which can undergo various chemical transformations. For instance, it can participate in Diels-Alder reactions to form cyclohexene derivatives, making it a versatile starting material for the synthesis of complex organic molecules. Additionally, the compound can undergo hydrogenation to form substituted cyclohexanes or undergo electrophilic aromatic substitution reactions to introduce additional functional groups onto the benzene ring.
In the pharmaceutical industry, 1,2-Propadienylbenzene has garnered attention due to its potential as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its use in the development of new drugs targeting various diseases. For example, researchers at the University of California have reported that derivatives of 1,2-Propadienylbenzene exhibit promising anti-inflammatory properties and could be developed into novel therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond pharmaceutical applications, 1,2-Propadienylbenzene has found utility in materials science. Its unique electronic structure makes it suitable for use in the synthesis of conductive polymers and other advanced materials. Studies have shown that incorporating 1,2-Propadienylbenzene into polymer backbones can enhance their electrical conductivity and mechanical properties, making them attractive candidates for applications in electronics and energy storage devices.
Safety considerations are paramount when handling 1,2-Propadienylbenzene. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and following standard laboratory safety protocols.
In conclusion, 1,2-Propadienylbenzene (CAS No. 2327-99-3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical properties make it an essential building block in organic synthesis and a valuable resource for developing new materials and pharmaceuticals. As research continues to advance our understanding of this compound's capabilities, it is likely to play an increasingly important role in various scientific disciplines.
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